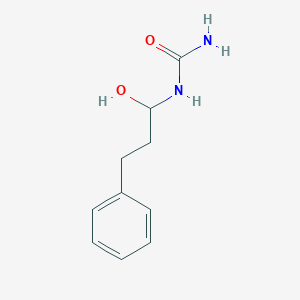

N-(1-Hydroxy-3-phenylpropyl)urea

Description

Properties

CAS No. |

64280-41-7 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(1-hydroxy-3-phenylpropyl)urea |

InChI |

InChI=1S/C10H14N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14) |

InChI Key |

HCURWNXRTMRGJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(NC(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation and Workup Optimization

Post-addition hydrogenation employs palladium on carbon (Pd/C) under 0.3 MPa H₂ pressure to remove benzyl protecting groups. Critical parameters include:

- Solvent selection : Isopropanol minimizes side reactions while enabling high recovery rates (93–96%).

- Acid additives : Trifluoroacetic acid (1 eq.) protonates intermediates, preventing Pd-induced racemization.

- Crystallization : Methyl tert-butyl ether induces precipitation at 0–10°C, yielding >98% pure product.

Multi-Step Organic Synthesis Approaches

Urea Formation via Isocyanate Intermediates

Alternative routes involve generating the urea moiety through isocyanate-alcohol coupling . A representative protocol includes:

- Synthesis of 3-phenylpropyl isocyanate : Treating 3-phenylpropan-1-amine with phosgene or triphosgene in dichloromethane.

- Hydroxylamine coupling : Reacting the isocyanate with hydroxylamine hydrochloride in the presence of triethylamine, yielding N-(1-hydroxy-3-phenylpropyl)urea.

This method faces challenges in controlling exothermic reactions during isocyanate formation but offers scalability for industrial applications.

Protecting Group Strategies

Key intermediates often require protection of the hydroxyl group:

- p-Methoxybenzyl (PMB) ethers : Removed via oxidative cleavage (DDQ, CH₂Cl₂/H₂O) without affecting the urea group.

- Benzyl esters : Cleaved hydrogenolytically alongside terminal protections, simplifying purification.

Mechanistic Insights and Stereochemical Control

Transition-State Modeling

Density functional theory (DFT) studies of analogous systems reveal that urea catalysts stabilize zwitterionic transition states through dual hydrogen bonding. This interaction:

Solvent Effects on Enantioselectivity

Polar aprotic solvents (e.g., acetonitrile) improve catalyst solubility but reduce selectivity due to competitive H-bonding. Ethanol strikes an optimal balance, enhancing both yield (Δ+12%) and ee (Δ+5%) vs. dichloromethane.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

| Catalyst | Cost (USD/g) | Reusability | Waste Index |

|---|---|---|---|

| N-Phenylthiourea | 12.50 | No | 0.8 |

| Urea | 0.15 | No | 0.1 |

| Pd/C (10 wt%) | 8.40 | Yes (3×) | 1.2 |

While urea is cost-effective, its lower activity necessitates larger quantities, increasing solvent waste. Pd/C’s recyclability offsets its upfront cost in continuous processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: Formation of N-(1-Oxo-3-phenylpropyl)urea.

Reduction: Formation of N-(1-Hydroxy-3-phenylpropyl)amine.

Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

N-(1-Hydroxy-3-phenylpropyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(1-Hydroxy-3-phenylpropyl)urea include quaternary ammonium compounds (QUATs) derived from the same hydroxy-phenylpropyl backbone, as well as conventional urea derivatives. Below is a detailed analysis:

Structural Analogs: Quaternary Ammonium Derivatives

highlights a series of QUATs synthesized from phenylalanine, including N-alkyl-N,N-dimethyl-(1-hydroxy-3-phenylpropyl)-2-ammonium bromides. These compounds share the 1-hydroxy-3-phenylpropyl moiety but replace the urea group with a quaternary ammonium head and variable alkyl chains (e.g., tetradecyl).

Key Differences and Implications for Activity:

Functional Group :

- Target Compound : Urea group (-NH-CO-NH₂), neutral charge.

- QUATs : Positively charged quaternary ammonium group, enabling electrostatic interactions with microbial membranes .

Alkyl Chain Length: The most active QUATs (e.g., tetradecyl derivatives) feature long hydrophobic chains, enhancing membrane penetration and microbicidal efficacy.

Enantiomerism: QUATs were synthesized as S- and R-enantiomers. The tetradecyl derivatives of both enantiomers showed superior activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum bactericidal/fungicidal concentrations (MBC) exceeding benzalkonium bromide (BAB), a commercial standard .

Quantitative Structure-Activity Relationship (QSAR) Insights :

The bilinear QSAR model from correlates increased alkyl chain length with enhanced antimicrobial activity in QUATs. This suggests that the absence of a hydrophobic chain in N-(1-Hydroxy-3-phenylpropyl)urea may reduce its efficacy compared to QUATs, despite structural similarities in the hydroxy-phenylpropyl group .

Agricultural Urea Derivatives

and discuss urea’s role as a nitrogen fertilizer, comparing its residual effects with compost and gypsum. However, the hydroxy-phenylpropyl substituent likely alters its solubility and degradation kinetics compared to conventional urea, necessitating further study .

Data Tables

Table 1: Structural and Functional Comparison of N-(1-Hydroxy-3-phenylpropyl)urea and QUATs

Table 2: QSAR Parameters Influencing Antimicrobial Activity

| Structural Feature | Impact on Activity (QUATs) | Relevance to Target Compound |

|---|---|---|

| Quaternary ammonium group | Enhances membrane interaction | Absent; neutral urea group may reduce efficacy |

| Long alkyl chain (C14) | Increases hydrophobicity | Absent; shorter hydroxy-phenylpropyl chain |

| Enantiomerism (S/R) | Modulates target specificity | Chirality present but untested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.